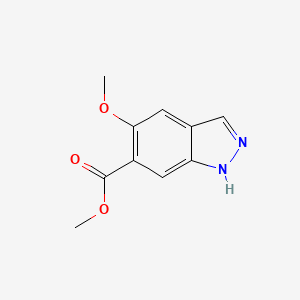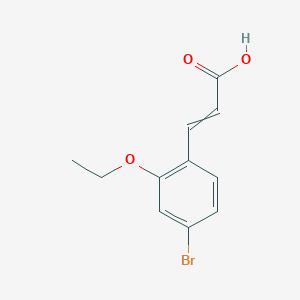
3-(4-Bromo-2-ethoxyphenyl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromo-2-ethoxyphenyl)prop-2-enoic acid is an organic compound that belongs to the class of cinnamic acids. This compound is characterized by the presence of a bromo and ethoxy group attached to the phenyl ring, which is further connected to a prop-2-enoic acid moiety. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-2-ethoxyphenyl)prop-2-enoic acid typically involves the bromination of 2-ethoxyphenylprop-2-enoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Reaktionstypen: 3-(4-Brom-2-ethoxyphenyl)prop-2-ensäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden.
Reduktion: Reduktionsreaktionen können die Doppelbindung in der Prop-2-ensäureeinheit in eine Einfachbindung umwandeln und so gesättigte Derivate bilden.
Substitution: Die Bromgruppe kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) werden üblicherweise verwendet.
Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) oder Lithiumaluminiumhydrid (LiAlH4) kann eingesetzt werden.
Substitution: Nukleophile wie Amine oder Thiole können in Gegenwart einer Base wie Natriumhydroxid (NaOH) verwendet werden.
Hauptprodukte:
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von gesättigten Derivaten.
Substitution: Bildung von substituierten Derivaten mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
3-(4-Brom-2-ethoxyphenyl)prop-2-ensäure hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Baustein in der organischen Synthese zur Herstellung komplexerer Moleküle verwendet.
Biologie: Die Verbindung kann zur Untersuchung von Enzyminhibition und Protein-Ligand-Interaktionen verwendet werden.
Industrie: Verwendung bei der Synthese von Spezialchemikalien und Materialien mit einzigartigen Eigenschaften.
5. Wirkmechanismus
Der Wirkmechanismus von 3-(4-Brom-2-ethoxyphenyl)prop-2-ensäure beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Brom- und Ethoxygruppen spielen eine entscheidende Rolle bei der Bindung an diese Zielstrukturen und beeinflussen die biologische Aktivität der Verbindung. Die Prop-2-ensäureeinheit kann an verschiedenen biochemischen Wegen teilnehmen und die Aktivität bestimmter Enzyme oder Rezeptoren modulieren.
Ähnliche Verbindungen:
3-(4-Hydroxy-3-methoxyphenyl)prop-2-ensäure:
3-(4-Hydroxyphenyl)prop-2-ensäure:
Einzigartigkeit: 3-(4-Brom-2-ethoxyphenyl)prop-2-ensäure ist einzigartig aufgrund des Vorhandenseins sowohl von Brom- als auch von Ethoxygruppen, die im Vergleich zu anderen Zimtsäurederivaten eine unterschiedliche chemische Reaktivität und biologische Aktivität verleihen. Diese funktionellen Gruppen verstärken ihr Potenzial für den Einsatz in verschiedenen chemischen und biologischen Anwendungen.
Wirkmechanismus
The mechanism of action of 3-(4-Bromo-2-ethoxyphenyl)prop-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromo and ethoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The prop-2-enoic acid moiety can participate in various biochemical pathways, modulating the activity of specific enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid:
3-(4-Hydroxyphenyl)prop-2-enoic acid:
Uniqueness: 3-(4-Bromo-2-ethoxyphenyl)prop-2-enoic acid is unique due to the presence of both bromo and ethoxy groups, which confer distinct chemical reactivity and biological activity compared to other cinnamic acid derivatives. These functional groups enhance its potential for use in various chemical and biological applications.
Eigenschaften
IUPAC Name |
3-(4-bromo-2-ethoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-2-15-10-7-9(12)5-3-8(10)4-6-11(13)14/h3-7H,2H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCUVOHRNAJVOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Br)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Oxa-2-azaspiro[3.6]decane](/img/structure/B11759177.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11759189.png)
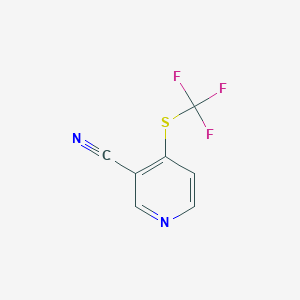

![(3S)-3-[4-(trifluoromethyl)phenyl]piperidine](/img/structure/B11759219.png)
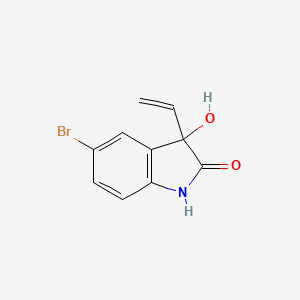
![(6R,7S)-7-amino-6-methyl-8-oxo-2-oxa-1-azabicyclo[4.2.0]oct-4-ene-5-carboxylic acid](/img/structure/B11759223.png)
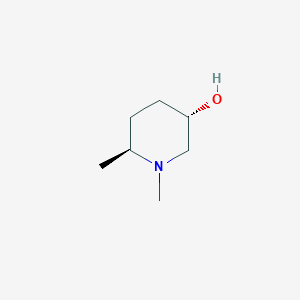
![1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B11759225.png)
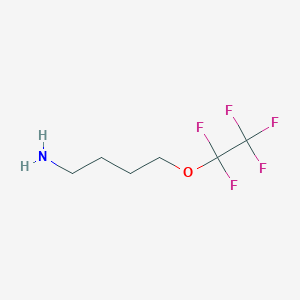
![1-Methyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione](/img/structure/B11759242.png)
![3-Amino-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione](/img/structure/B11759244.png)
